molecular formula C10H10BrN3O B2714125 1-[(5-Bromo-2-methoxyphenyl)methyl]triazole CAS No. 1996201-01-4

1-[(5-Bromo-2-methoxyphenyl)methyl]triazole

Cat. No.: B2714125
CAS No.: 1996201-01-4
M. Wt: 268.114
InChI Key: CZWWTRJUFWGYPW-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methoxyphenyl)methyl]triazole is a triazole-derived compound featuring a 5-bromo-2-methoxyphenylmethyl substituent. The triazole core, a five-membered aromatic ring with three nitrogen atoms, is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions in biological targets. The bromine atom at the phenyl ring’s para position and the methoxy group at the ortho position likely influence electronic properties, lipophilicity, and binding affinity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-15-10-3-2-9(11)6-8(10)7-14-5-4-12-13-14/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWWTRJUFWGYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]triazole typically involves the reaction of 5-bromo-2-methoxybenzyl bromide with sodium azide, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

General Principles of Triazole Chemistry

Triazoles are heterocyclic compounds known for their stability and versatility in organic synthesis. They can participate in various reactions, including substitution, addition, and cycloaddition reactions.

Click Chemistry

One of the most notable reactions involving triazoles is the "Click" chemistry, which involves the cycloaddition of azides with alkynes to form 1,2,3-triazoles. This reaction is highly efficient and selective, often catalyzed by copper(I) ions .

Substitution Reactions

Triazoles can undergo substitution reactions, particularly at the N-1 position, which is more reactive. These reactions often involve nucleophilic substitution with various reagents.

Cross-Coupling Reactions

Triazoles can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which allows for the introduction of aryl groups onto the triazole ring .

Potential Reactions of 1-[(5-Bromo-2-methoxyphenyl)methyl]triazole

Given the structure of this compound, potential reactions could include:

  • Cross-Coupling Reactions : The bromo substituent on the phenyl ring could undergo Suzuki-Miyaura or other cross-coupling reactions to introduce additional aryl groups.

  • Nucleophilic Substitution : The triazole ring could undergo nucleophilic substitution reactions at the N-1 position.

  • Click Chemistry : Although not directly applicable to this compound, related triazoles can be synthesized via click chemistry.

Biological Activities of Triazoles

Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties . The presence of bromo and methoxy substituents on the phenyl ring could enhance these activities by altering the compound's interaction with biological targets.

Data Table: General Reactions Involving Triazoles

Reaction Type Conditions Yield Product
Click ChemistryCu(I) catalyst, alkyne, azideHigh1,2,3-Triazole derivatives
Suzuki-MiyauraPd catalyst, aryl boronic acidGoodAryl-substituted triazoles
Nucleophilic SubstitutionNucleophile, solventVariableSubstituted triazoles

Future Research Directions

  • Investigate cross-coupling reactions to modify the phenyl ring.

  • Explore nucleophilic substitution reactions on the triazole ring.

  • Evaluate biological activities of the compound and its derivatives.

Given the lack of specific information on this compound in the search results, this article focuses on general principles and related compounds. Further experimental work is necessary to fully elucidate its chemical reactivity and potential applications.

Scientific Research Applications

Medicinal Applications

1. Antibacterial Activity

Triazole derivatives, including 1-[(5-Bromo-2-methoxyphenyl)methyl]triazole, have been extensively studied for their antibacterial properties. Research indicates that triazoles can inhibit a variety of bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). For example, compounds similar to this compound have shown minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and vancomycin, demonstrating significant antibacterial efficacy .

2. Anticancer Potential

Recent studies have highlighted the potential of triazole compounds in cancer therapy. For instance, triazoles have been identified as effective agents against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer progression. Notably, some derivatives exhibit potent activity against specific cancer types, outperforming traditional chemotherapeutics .

3. Enzyme Inhibition

Triazoles are also recognized for their ability to inhibit specific enzymes, such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's. Compounds derived from triazoles have demonstrated promising results in inhibiting AChE activity, suggesting their potential use in treating cognitive disorders .

Other Scientific Applications

1. Agricultural Use

The antifungal properties of triazoles extend their application to agriculture, where they are utilized as fungicides. Their ability to disrupt fungal cell membranes makes them effective against a range of plant pathogens, thereby enhancing crop protection and yield .

2. Material Science

Triazole compounds are being explored for their roles in material science, particularly in the development of polymers and supramolecular structures. Their unique chemical properties allow for the creation of materials with tailored functionalities, such as improved solubility and binding capabilities .

Case Studies

Study Focus Findings
Antibacterial ActivityDemonstrated MIC values comparable to ciprofloxacin against MRSA strains.
Anticancer PropertiesShowed significant antiproliferative effects on HeLa cells with involvement in the kallikrein-kinin system.
Enzyme InhibitionIdentified as potent AChE inhibitors with potential implications for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Substituents Key Functional Groups Reference
1-[(5-Bromo-2-methoxyphenyl)methyl]triazole 1,2,3-Triazole 5-Bromo-2-methoxyphenylmethyl Methoxy, Bromine N/A
IVd () 1,2,3-Triazole + Pyrazolidine-dione 4-Bromophenyl, Tetrazoloquinoxaline Bromine, Quinoxaline
9c () 1,2,3-Triazole + Benzimidazole 4-Bromophenylthiazole Bromine, Thiazole
6k () 1,2,4-Triazole-3-thione 3-Bromophenylbenzoxazole Thione, Benzoxazole
11e () 1,2,4-Triazole + Benzofuran 5-Bromobenzofuran-2-yl, Naphthalen-2-yloxypropan-2-ol Sulfhydryl, Benzofuran
  • Substituent Position : The target compound’s bromine is at the phenyl ring’s 5-position, whereas IVd () and 9c () feature bromine at the 4-position. This positional difference may alter steric and electronic interactions in biological systems.

Physicochemical Properties

  • Lipophilicity : The methoxy group in the target compound increases lipophilicity compared to polar groups like the thione in 6k () or sulfhydryl in 11e (), which may improve membrane permeability.
  • Solubility : Thione-containing analogs (e.g., 6k) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas bromine and methoxy groups in the target compound may reduce solubility.

Research Findings and Data Tables

Table 2: Spectroscopic Comparison

Compound IR (C-Br) 1H-NMR (δ, ppm) 13C-NMR (δ, ppm)
Target Compound ~533 (C-Br)* ~8.02 (triazole H), 3.43–3.37 (OCH2)* 123–150 (aromatic C)*
6k () 533 (C-Br) 9.00 (triazole H), 2.77 (CH3) 56–159 (aromatic C)
10c () N/A 8.02 (triazole H), 4.47 (OH) 123–155 (aromatic C)

*Predicted based on analogous compounds.

Biological Activity

The compound 1-[(5-Bromo-2-methoxyphenyl)methyl]triazole belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure

This compound features a triazole ring, which is crucial for its biological activity. The presence of the bromine atom and methoxy group on the phenyl ring enhances its pharmacological potential.

Antibacterial Activity

Triazoles have been extensively studied for their antibacterial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant activity against various bacterial strains, including drug-resistant strains like MRSA and VRE.

  • In Vitro Studies : A study evaluated the antibacterial activity of triazole derivatives using the agar disc-diffusion method. Compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results with inhibition zones comparable to standard antibiotics like levofloxacin .
CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
This compoundS. aureus275
This compoundE. coli2410

Antifungal Activity

Triazoles are also recognized for their antifungal properties, particularly in treating infections caused by fungi such as Candida species.

  • Clinical Relevance : The compound's structure allows it to inhibit fungal cell membrane synthesis, similar to established antifungals like fluconazole. In vitro assays demonstrated its effectiveness against various fungal strains .

Anticancer Activity

The anticancer potential of triazole derivatives has gained attention due to their ability to inhibit tumor growth.

  • Cell Line Studies : In vitro tests on human cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound exhibits significant cytotoxicity with IC50 values indicating potent antiproliferative effects .
Cell LineIC50 (µM)
HeLa15
MCF-712
PC-318

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles are also noteworthy. Studies have shown that these compounds can reduce inflammation in various models.

  • Experimental Models : In carrageenan-induced paw edema models in rats, triazole derivatives demonstrated significant reductions in swelling compared to control groups .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A study focused on the use of triazole derivatives against resistant bacterial strains reported a significant reduction in bacterial load in treated subjects compared to controls .
  • Anticancer Trials : Clinical trials assessing the safety and efficacy of triazole compounds in cancer patients showed promising results, with several patients experiencing tumor regression .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[(5-Bromo-2-methoxyphenyl)methyl]triazole and its derivatives?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (click chemistry). For example, brominated intermediates (e.g., 5-bromo-2-methoxybenzyl bromide) can react with triazole precursors under reflux in acetic acid with K2_2CO3_3 as a base. Purification via column chromatography (e.g., using chloroform or petroleum ether) and recrystallization from ethanol/water mixtures yields high-purity products . Reaction progress should be monitored by TLC, and intermediates characterized by 1^1H/13^{13}C NMR and IR spectroscopy.

Q. What analytical techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement, ensuring bond lengths/angles align with expected values (e.g., C–Br ~1.9 Å, C–O ~1.36 Å). Validate structures with tools like PLATON to check for pseudosymmetry or missed symmetry .
  • Spectroscopy : 1^1H NMR should show characteristic peaks for the methoxy group (~3.8 ppm) and aromatic protons split by bromine’s anisotropic effects. IR confirms triazole C–N stretching (~1500–1600 cm1^{-1}) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • Storage : Keep in airtight containers in dry, ventilated areas away from light. Temperature should not exceed 25°C to prevent decomposition .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers address contradictory crystallographic data, such as bond-length variations in asymmetric units?

  • Methodological Answer : Discrepancies may arise from pseudosymmetry or packing effects. For example, in compounds with two independent molecules per asymmetric unit (e.g., ), refine each molecule separately using SHELXL. Compare torsion angles (e.g., Br–C–C=O ~1–3°) and validate with Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds) that distort geometry . Cross-validate with DFT calculations to confirm electronic stability.

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent modification : Replace the methoxy group with electron-withdrawing groups (e.g., -CF3_3) to enhance antimicrobial activity. Synthesize analogs via regioselective alkylation (e.g., uses benzofuran-based triazoles).
  • Docking studies : Use AutoDock Vina to predict binding to targets like bacterial tyrosine kinases. Compare docking scores (e.g., binding energy ≤-8 kcal/mol indicates high affinity) .
  • In vitro assays : Test against Gram-positive/negative bacteria (MIC ≤10 µg/mL suggests potency) and cancer cell lines (IC50_{50} via MTT assay) .

Q. How does environmental persistence of this compound compare to structurally related triazole fungicides?

  • Methodological Answer : Assess degradation kinetics in aqueous matrices (e.g., canal water) using HPLC or LC-MS. Monitor half-life under UV light (e.g., reports Propiconazole degradation via hydroxylation). Compare with computational models (EPI Suite) to predict biodegradation pathways. Note that bromine substituents may reduce photolytic stability compared to chloro analogs .

Q. What experimental approaches resolve conflicting bioactivity data in different assay systems?

  • Methodological Answer :

  • Dose-response normalization : Use Hill equation modeling to standardize IC50_{50}/EC50_{50} values across assays.
  • Membrane permeability : Perform logP measurements (e.g., shake-flask method) to correlate lipophilicity with cellular uptake discrepancies.
  • Metabolic stability : Incubate with liver microsomes (e.g., rat S9 fraction) to identify rapid degradation in certain systems .

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